N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide
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Overview
Description
N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the nitrophenyl and ethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalytic agents, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide involves interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives with different substituents. Examples may include:
- N-(4-Methoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide
- N-(4-Chlorophenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(4-Ethoxyphenyl)-2-{[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetamide lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H20N6O4S |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H20N6O4S/c1-2-35-19-12-10-17(11-13-19)26-22(32)15-36-25-27-21-9-4-3-8-20(21)24-28-23(29-30(24)25)16-6-5-7-18(14-16)31(33)34/h3-14H,2,15H2,1H3,(H,26,32) |
InChI Key |
CWCCHLRNWYXNSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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